molecular formula C11H12N2O B11031052 N-Methyl-N-(3-pyridylmethyl)-2-butynamide

N-Methyl-N-(3-pyridylmethyl)-2-butynamide

Cat. No.: B11031052
M. Wt: 188.23 g/mol
InChI Key: VSZFQOOKBIBRKR-UHFFFAOYSA-N
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Description

N-Methyl-N-(3-pyridylmethyl)-2-butynamide is an organic compound characterized by the presence of a pyridine ring, a methyl group, and a butynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(3-pyridylmethyl)-2-butynamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-pyridylmethylamine and 2-butynoic acid.

    Amidation Reaction: The 3-pyridylmethylamine is reacted with 2-butynoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Methylation: The resulting amide is then methylated using methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(3-pyridylmethyl)-2-butynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) in methanol.

Major Products

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the butynamide moiety.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemistry

N-Methyl-N-(3-pyridylmethyl)-2-butynamide is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and complex organic molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe or ligand in biochemical assays.

Medicine

The compound is investigated for its potential pharmacological properties, including its ability to interact with specific receptors or enzymes. It may have applications in drug discovery and development.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism by which N-Methyl-N-(3-pyridylmethyl)-2-butynamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can engage in π-π interactions, while the butynamide moiety can form hydrogen bonds or covalent bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-(2-pyridylmethyl)-2-butynamide
  • N-Methyl-N-(4-pyridylmethyl)-2-butynamide
  • N-Methyl-N-(3-pyridylmethyl)-2-propynamide

Uniqueness

N-Methyl-N-(3-pyridylmethyl)-2-butynamide is unique due to the specific positioning of the pyridine ring and the butynamide moiety, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

N-methyl-N-(pyridin-3-ylmethyl)but-2-ynamide

InChI

InChI=1S/C11H12N2O/c1-3-5-11(14)13(2)9-10-6-4-7-12-8-10/h4,6-8H,9H2,1-2H3

InChI Key

VSZFQOOKBIBRKR-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)N(C)CC1=CN=CC=C1

Origin of Product

United States

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